molecular formula C18H26N2O3 B7059292 N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide

Cat. No.: B7059292
M. Wt: 318.4 g/mol
InChI Key: HZVMPQORHSBFEG-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyphenyl intermediates. One common method involves the cyclopropanation of a suitable alkene with a methoxyphenyl group, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step usually involves the formation of the amide bond under mild conditions to avoid degradation of the sensitive cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to these targets. The methoxyphenyl group can participate in π-π interactions, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-piperidin-4-ylpropanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-pyrrolidin-4-ylpropanamide: Similar structure but with a pyrrolidine ring.

Uniqueness

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This uniqueness may translate to distinct pharmacological properties and applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(13-20-8-10-23-11-9-20)17(21)19-18(6-7-18)15-4-3-5-16(12-15)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVMPQORHSBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)NC2(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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